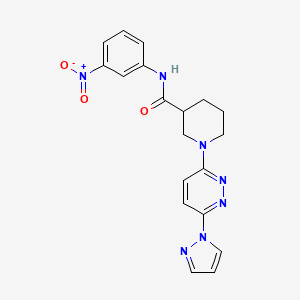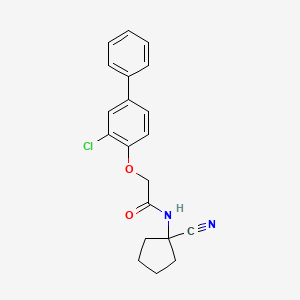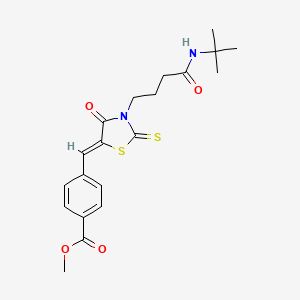
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as JNJ-47965567 and has been the focus of several research studies due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4, 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide is able to reduce inflammation and potentially treat inflammatory diseases.
Biochemical and physiological effects:
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide has been shown to reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide in lab experiments include its anti-inflammatory properties and its ability to inhibit PDE4. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide include further research into its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new and more efficient synthesis methods for this compound could also be an area of future research.
Synthesemethoden
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide involves several steps. The first step involves the synthesis of 6-(1H-pyrazol-1-yl)pyridazine, which is then reacted with 3-bromo-4-nitroaniline to form 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-4-bromo-3-nitrobenzene. The final step involves the reaction of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-4-bromo-3-nitrobenzene with piperidine-3-carboxylic acid to form 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(21-15-5-1-6-16(12-15)26(28)29)14-4-2-10-24(13-14)17-7-8-18(23-22-17)25-11-3-9-20-25/h1,3,5-9,11-12,14H,2,4,10,13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWRWUNKQFVBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2881072.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)

![1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2881077.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2881079.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2881087.png)